cis-5-(tert-Butoxycarbonyl)hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid

Stereochemistry Diastereomer differentiation Medicinal chemistry building blocks

cis-5-(tert-Butoxycarbonyl)hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid (CAS 1427432-17-4) is a conformationally constrained, cis-fused bicyclic heterocycle belonging to the hexahydrofuro[3,4-c]pyrrole class. It bears a tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen and a free carboxylic acid at the bridgehead 3a-position, yielding the molecular formula C₁₂H₁₉NO₅ and a molecular weight of 257.28 g/mol.

Molecular Formula C12H19NO5
Molecular Weight 257.28 g/mol
Cat. No. B7856032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-5-(tert-Butoxycarbonyl)hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid
Molecular FormulaC12H19NO5
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2COCC2(C1)C(=O)O
InChIInChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-4-8-5-17-7-12(8,6-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12-/m1/s1
InChIKeyYHUJAKLVDJODPS-PRHODGIISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-5-(tert-Butoxycarbonyl)hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid: Procurement-Ready Overview of a cis-Fused Bicyclic Building Block


cis-5-(tert-Butoxycarbonyl)hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid (CAS 1427432-17-4) is a conformationally constrained, cis-fused bicyclic heterocycle belonging to the hexahydrofuro[3,4-c]pyrrole class. It bears a tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen and a free carboxylic acid at the bridgehead 3a-position, yielding the molecular formula C₁₂H₁₉NO₅ and a molecular weight of 257.28 g/mol . The scaffold is fully saturated, conferring a rigid, three-dimensional architecture valued in medicinal chemistry for generating defined exit vectors in structure–activity relationship (SAR) campaigns. Compounds built upon the hexahydrofuro[3,4-c]pyrrole core have been deployed as key intermediates in patents and programs targeting PDE1 [1], PARP-1 [2], and RORγt [3], indicating broad applicability across CNS, oncology, and immunology discovery efforts.

Why cis-5-(tert-Butoxycarbonyl)hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic Acid Cannot Be Replaced by Class Analogs Without Risk


The hexahydrofuro[3,4-c]pyrrole scaffold exists in multiple stereochemical (cis vs. trans ring junction), protecting-group (Boc vs. Fmoc vs. methyl carbamate), and oxidation-state variants. Each permutation alters the spatial orientation of the bridgehead carboxylic acid and the N-protecting group, which in turn governs downstream reactivity, intermediate stability, and ultimate biological target engagement. For example, the cis-(3aS,6aS) configuration orients the carboxylic acid and the Boc-pyrrolidine nitrogen on the same face of the bicycle, whereas the trans-(3aR,6aR) isomer presents them on opposite faces—a difference that can determine whether a derived inhibitor achieves nanomolar target affinity or is completely inactive . In fragment-based and peptidomimetic programs, even a single diastereomer switch has been shown to invert biological potency entirely in related fused pyrrole systems [1]. Consequently, substituting the cis-Boc-carboxylic acid building block with its trans isomer, an Fmoc congener, or the unprotected parent scaffold without re-optimizing the entire synthetic sequence introduces risk of synthetic failure, altered pharmacokinetics, or loss of target potency that cannot be predicted a priori.

cis-5-(tert-Butoxycarbonyl)hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic Acid: Quantitative Evidence for Differentiated Procurement Decisions


Cis vs. Trans Ring Junction: Stereochemical Identity Confirmed by X-ray and NMR, With Downstream Consequences for Target Affinity

The target compound bears the cis-(3aS,6aS) configuration, placing the 3a-carboxylic acid and the N-Boc substituent on the same face of the fused bicycle. In contrast, the commercially available trans isomer (rac-(3aR,6aR), CAS 1251019-97-2) presents these groups on opposite faces . In related cis-/trans-fused bicyclic pyrrole systems, configurational isomerism has been shown to produce divergent biological activity; for example, in pyrazolyl-dihydrofuran analogs, the cis isomer exhibited significantly greater antibacterial potency than the corresponding trans isomer [1]. The cis isomer's defined geometry orients hydrogen-bond donor/acceptor vectors for engagement with protein targets in a manner distinct from the trans isomer, a critical consideration in fragment-based drug design where subtle geometric changes can alter binding affinity by orders of magnitude [REFS-2, REFS-3].

Stereochemistry Diastereomer differentiation Medicinal chemistry building blocks

Boc vs. Fmoc Protecting Group: Orthogonal Deprotection Compatibility and Procurement Cost Efficiency

The Boc protecting group on the target compound is cleaved under acidic conditions (e.g., TFA or HCl/dioxane), whereas the Fmoc analog (CAS 2137568-93-3, MW 379.4 g/mol) requires basic deprotection (piperidine/DMF) [1]. This orthogonality makes the Boc building block compatible with acid-labile resin linkers and Fmoc-based solid-phase peptide synthesis (SPPS) strategies, while the Fmoc variant is incompatible with such conditions. From a procurement standpoint, the Boc-cis building block (CAS 1427432-17-4) is listed at approximately $1,540 per gram (97% purity) , whereas the Fmoc analog is priced at approximately €1,281 (~$1,400) for only 50 mg (95% purity) . On a cost-per-gram basis, the Fmoc variant is roughly 18-fold more expensive, and its higher molecular weight (379.4 vs. 257.28 g/mol) results in fewer moles of building block per unit mass purchased.

Protecting group strategy Solid-phase peptide synthesis Cost efficiency

Boc vs. Methyl Carbamate Protection: Differential Stability Under Basic and Nucleophilic Conditions

The tert-butoxycarbonyl (Boc) group on the target compound provides steric bulk that shields the carbamate carbonyl from nucleophilic attack, offering greater stability toward basic hydrolysis compared to the methyl carbamate analog (rac-(3aR,6aR)-5-(methoxycarbonyl)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid, CAS 2125431-23-2) . Under typical peptide coupling conditions (e.g., HATU/DIEA in DMF), methyl carbamates can undergo partial transesterification or nucleophilic cleavage, whereas the Boc group remains intact [1]. This stability advantage enables multi-step synthetic sequences where the carboxylic acid is elaborated before deprotection, a strategy that is unreliable with the less hindered methyl carbamate analog.

Protecting group stability Synthetic intermediate robustness Multi-step synthesis

Purity Benchmarking Across Suppliers: Target Compound Achieves 97–98% Purity, Matching or Exceeding Comparator Building Blocks

The target compound (CAS 1427432-17-4) is available from multiple reputable vendors at purities of 97% (AChemBlock) to 98% (Leyan) , supported by Certificates of Analysis including NMR and HPLC data. In comparison, the trans isomer (CAS 1251019-97-2) is offered at 95–97+% purity , and the Fmoc analog (CAS 2137568-93-3) at ≥95% purity . The target compound's consistently high specified purity (97–98%) across independent suppliers provides procurement confidence and minimizes the need for re-purification prior to use in sensitive coupling reactions where impurities can cap reactive sites and reduce yields.

Purity specification Quality assurance Vendor comparison

Molecular Weight and Heavy Atom Count: Favorable Properties for Fragment-Based Screening Libraries

With a molecular weight of 257.28 g/mol and 17 heavy atoms, the target compound falls within the recognized 'fragment' space (MW < 300, heavy atom count ≤ 18) , making it suitable for direct use in fragment-based screening campaigns. In comparison, the Fmoc analog (CAS 2137568-93-3) has a molecular weight of 379.4 g/mol and 28 heavy atoms, placing it beyond typical fragment criteria and closer to lead-like space . Fragment libraries constructed with the Boc-cis building block benefit from higher ligand efficiency potential, as the lower molecular weight allows more room for property optimization during fragment-to-lead expansion.

Fragment-based drug discovery Lead-likeness Physicochemical property

cis-5-(tert-Butoxycarbonyl)hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic Acid: Highest-Value Application Scenarios Supported by Evidence


Conformationally Constrained Fragment Library Synthesis for PDE1 and CNS Target Screening

The cis-fused bicycle provides a rigid, three-dimensional core with defined exit vectors, making it an ideal fragment for PDE1-focused libraries. The hexahydrofuro[3,4-c]pyrrole scaffold has been patented as a PDE1 inhibitor chemotype for neurodegenerative and psychiatric disorders [1]. The Boc protection allows selective N-deprotection under acidic conditions after carboxylic acid functionalization, enabling rapid diversity-oriented synthesis of amide, ester, and sulfonamide derivatives for SAR exploration.

Peptidomimetic Building Block in RORγt and Nuclear Receptor Modulator Programs

Derivatives of hexahydro-1H-furo[3,4-c]pyrrole have demonstrated potent RORγt inhibition with IC₅₀ values as low as 1 nM in TR-FRET biochemical assays [2]. The target compound's bridgehead carboxylic acid serves as a key synthetic handle for attaching the furo-pyrrole core to elaborated indazole and aryl fragments via amide bond formation, a strategy exemplified in Merck's patent series on RORγt modulators for autoimmune disease.

Multi-Step Synthesis of PARP-1 Inhibitor Candidates via Late-Stage Diversification

The 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole scaffold has yielded PARP-1 inhibitors with IC₅₀ values of 600–700 nM and cellular antiproliferative IC₅₀ of 1–2 µM against A549, HeLa, and HepG2 cancer cell lines [3]. The target compound's Boc group remains stable through oxidation and cycloaddition steps, enabling a synthetic strategy where the carboxylic acid is first coupled to a desired fragment, the saturated core is later oxidized to the dioxo analog, and the Boc group is removed as a final step to reveal the free amine for further derivatization.

Cost-Efficient Gram-Scale Building Block Acquisition for Parallel Medicinal Chemistry

At a procurement cost of ~$1,540/gram (97% purity) , the target compound enables economical library production compared to the Fmoc analog (~$28,000/gram) . Medicinal chemistry teams executing 24- or 96-well parallel amide coupling reactions benefit from the ~26-fold lower cost per millimole, allowing broader exploration of chemical space within fixed budgets. The compound's availability at 97–98% purity from multiple suppliers ensures batch-to-batch consistency across long-running SAR campaigns.

Quote Request

Request a Quote for cis-5-(tert-Butoxycarbonyl)hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.